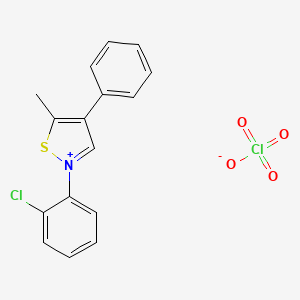
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of thiazolium salts. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorophenyl and phenyl groups, contributing to its unique chemical properties.
准备方法
The synthesis of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the methylation of the thiazole nitrogen and the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or completely reduce it to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles.
科学研究应用
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt essential cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells.
相似化合物的比较
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate can be compared with other thiazole derivatives, such as:
2-(2-Chlorophenyl)-4-phenylthiazole: Lacks the methyl group and perchlorate ion, resulting in different chemical and biological properties.
5-Methyl-4-phenylthiazole:
2-Phenylthiazole: A simpler structure with different chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
599184-07-3 |
|---|---|
分子式 |
C16H13Cl2NO4S |
分子量 |
386.2 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H13ClNS.ClHO4/c1-12-14(13-7-3-2-4-8-13)11-18(19-12)16-10-6-5-9-15(16)17;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YXBQDLJXLZSXGJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[N+](S1)C2=CC=CC=C2Cl)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



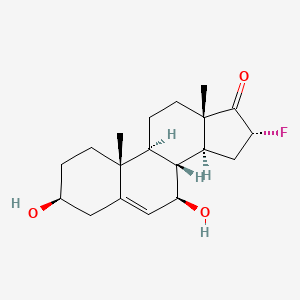
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
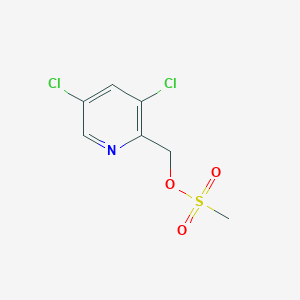


![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
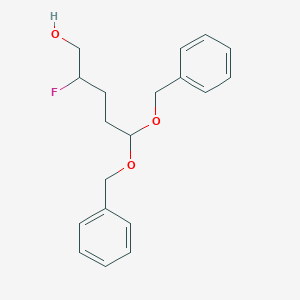
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

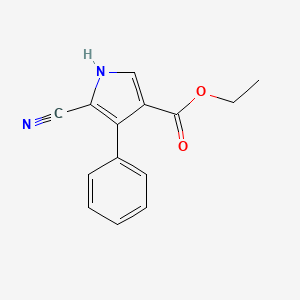

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
